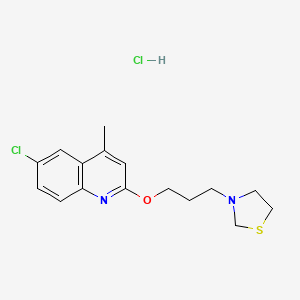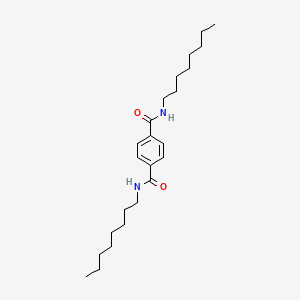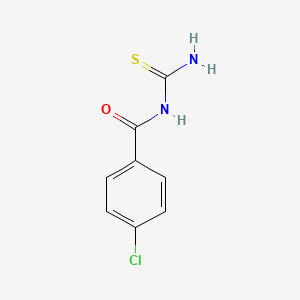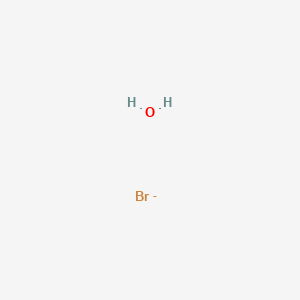
Bromide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromide hydrate is a compound that consists of bromide ions (Br⁻) and water molecules. Hydrates are compounds that include water molecules within their crystalline structure. Bromide hydrate is typically formed when bromide salts, such as sodium bromide or potassium bromide, come into contact with water, resulting in the incorporation of water molecules into the crystal lattice.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromide hydrate can be synthesized by dissolving bromide salts in water. For example, sodium bromide (NaBr) or potassium bromide (KBr) can be dissolved in water to form their respective hydrates. The general reaction is: [ \text{NaBr} + \text{H}_2\text{O} \rightarrow \text{NaBr} \cdot \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, bromide hydrates are typically produced by dissolving bromide salts in water under controlled conditions. The concentration of the solution and the temperature are carefully monitored to ensure the formation of the desired hydrate. The solution is then allowed to crystallize, forming bromide hydrate crystals.
Análisis De Reacciones Químicas
Types of Reactions
Bromide hydrate can undergo various chemical reactions, including:
Oxidation: Bromide ions can be oxidized to bromine (Br₂) in the presence of an oxidizing agent.
Reduction: Bromine can be reduced back to bromide ions.
Substitution: Bromide ions can participate in substitution reactions, where they are replaced by other halide ions or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium thiosulfate (Na₂S₂O₃)
Nucleophiles: Hydroxide ions (OH⁻), cyanide ions (CN⁻)
Major Products Formed
Oxidation: Bromine (Br₂)
Reduction: Bromide ions (Br⁻)
Substitution: Various substituted bromide compounds, depending on the nucleophile used
Aplicaciones Científicas De Investigación
Bromide hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate the effects of bromide ions on cellular processes.
Medicine: Utilized in the formulation of certain medications and as a sedative in some treatments.
Industry: Used in the production of flame retardants, photographic chemicals, and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of bromide hydrate involves the interaction of bromide ions with various molecular targets. Bromide ions can affect the activity of enzymes and ion channels, leading to changes in cellular processes. For example, bromide ions can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.
Comparación Con Compuestos Similares
Bromide hydrate can be compared with other similar compounds, such as:
Chloride Hydrate (Cl⁻): Similar in structure but contains chloride ions instead of bromide ions.
Iodide Hydrate (I⁻): Contains iodide ions and has different chemical properties due to the larger size of iodide ions.
Fluoride Hydrate (F⁻): Contains fluoride ions and is more reactive due to the high electronegativity of fluoride.
Bromide hydrate is unique due to the specific properties of bromide ions, such as their moderate reactivity and ability to form stable hydrates .
Propiedades
Número CAS |
38655-06-0 |
|---|---|
Fórmula molecular |
BrH2O- |
Peso molecular |
97.92 g/mol |
Nombre IUPAC |
bromide;hydrate |
InChI |
InChI=1S/BrH.H2O/h1H;1H2/p-1 |
Clave InChI |
GVLGAFRNYJVHBC-UHFFFAOYSA-M |
SMILES canónico |
O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


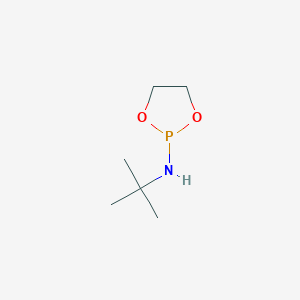

![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)
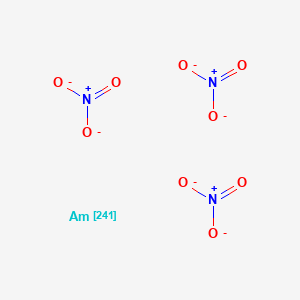


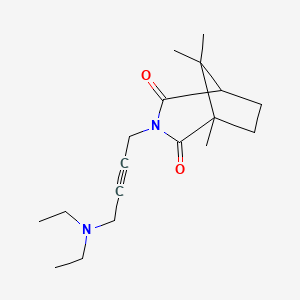
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)

